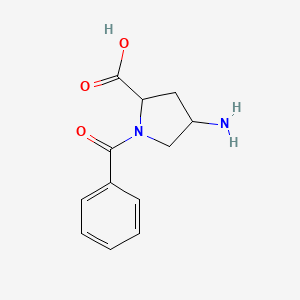

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of an amino group and a benzoyl group in the structure of this compound makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolizines: These compounds also contain a pyrrolidine ring but have different substituents that can affect their biological activity.

Pyrrolidine-2-one: This compound has a carbonyl group at the 2-position, which can influence its reactivity and biological properties.

Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, which can lead to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Biological Activity

Overview

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, is a chiral amino acid derivative with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a pyrrolidine ring with an amino group and a benzoyl substituent, allows it to engage in various biochemical interactions. This article delves into its biological activities, mechanisms of action, and potential applications in research and medicine.

The compound participates in numerous biochemical reactions, primarily through its interactions with enzymes involved in amino acid metabolism. Notably, it can act as both a substrate and an inhibitor for enzymes like aminopeptidases and carboxypeptidases. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize enzyme-substrate complexes, facilitating catalysis.

Key Interactions

- Enzymatic Activity : Influences the activity of enzymes that regulate amino acid metabolism.

- Cell Signaling : Modulates cellular signaling pathways and gene expression related to metabolic processes.

Cellular Effects

Research indicates that this compound can impact various cell types by altering metabolic pathways and gene expression associated with amino acid transport. For instance, it has been shown to affect the expression of genes that regulate amino acid levels within cells, thereby influencing overall metabolic flux.

Molecular Mechanism

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. The stereochemistry of the compound enhances its fit into active sites of enzymes, allowing it to modulate enzyme activity effectively. This binding can either activate or inhibit enzymatic functions depending on the context of interaction .

Temporal and Dosage Effects

In laboratory settings, the effects of this compound may vary over time due to factors such as stability under different conditions. Studies have demonstrated that while the compound is generally stable under standard laboratory conditions, it can degrade when exposed to light or heat over extended periods.

Dosage Variability

The biological effects observed in animal models depend significantly on dosage:

- Low Doses : May enhance enzyme activity or positively influence metabolic pathways.

- High Doses : Can lead to inhibitory effects on enzyme activity.

Metabolic Pathways

This compound plays a crucial role in several metabolic pathways related to amino acids. It interacts with key enzymes necessary for the synthesis and breakdown of amino acids, thus impacting physiological functions such as protein synthesis and energy metabolism.

Transport and Distribution

The transport mechanism for this compound involves specific transporters that facilitate its uptake into cells. Once inside, its distribution is influenced by various binding proteins that target it to specific cellular compartments like the cytoplasm or mitochondria.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Antitumor Activity

Research has shown that derivatives of this compound exhibit antitumor properties. In one study, related heterocyclic systems demonstrated significant anti-cancer activity, suggesting that this compound could be explored further for similar applications .

Enzyme Inhibition Studies

Investigations into its role as an enzyme inhibitor have revealed promising results. For example, studies indicated that the compound effectively inhibits certain proteolytic enzymes involved in cancer progression, thereby highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4R)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid | Different stereochemistry at 4-position | Varies significantly in biological activity |

| (2S,4S)-4-Hydroxy-1-benzoylpyrrolidine-2-carboxylic acid | Hydroxyl group instead of amino | Exhibits different properties |

Properties

IUPAC Name |

4-amino-1-benzoylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODXOQKGULQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.